
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine is a chemical compound with the following structural formula:
C8H18ClNO2S
It contains a piperazine ring substituted with a sec-butyl group and a chloromethylsulfonyl moiety. The compound’s synthesis and applications have garnered interest in both organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes: The preparation of 1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine involves several synthetic routes. One common approach is the reaction of piperazine with sec-butyl chloride followed by treatment with chloromethylsulfonyl chloride. The reaction proceeds as follows:
Piperazine+Sec-butyl chloride→Intermediate
Intermediate+Chloromethylsulfonyl chloride→1−(Sec−butyl)−4−((chloromethyl)sulfonyl)piperazine
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ the above synthetic route to obtain the compound.
Analyse Chemischer Reaktionen
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The chloromethyl group is susceptible to nucleophilic substitution reactions. For instance, it can react with amines or other nucleophiles to form new derivatives.
Reduction Reactions: Reduction of the sulfonyl group may yield secondary amines.
Oxidation Reactions: Oxidation of the sec-butyl group could lead to the corresponding alcohol or ketone.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine finds applications in:
Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action remains an area of ongoing research. It likely interacts with cellular components, affecting specific pathways or enzymes.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are widely reported, its unique combination of functional groups distinguishes it from other piperazine derivatives.
Eigenschaften
Molekularformel |
C9H19ClN2O2S |
|---|---|
Molekulargewicht |
254.78 g/mol |
IUPAC-Name |
1-butan-2-yl-4-(chloromethylsulfonyl)piperazine |
InChI |
InChI=1S/C9H19ClN2O2S/c1-3-9(2)11-4-6-12(7-5-11)15(13,14)8-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
NUFAIYOUTAINBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



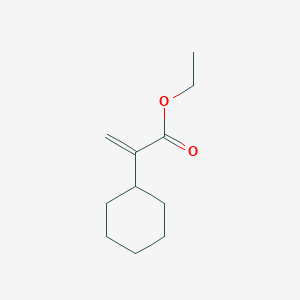

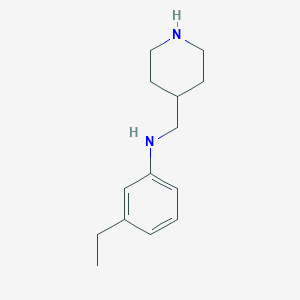
![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
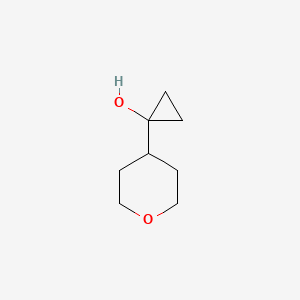

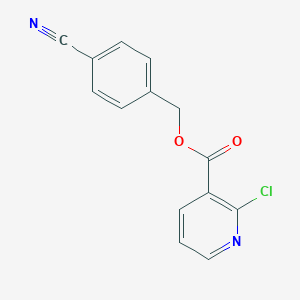

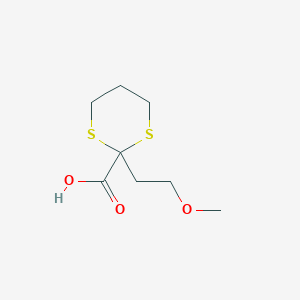
![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)


